(S)-3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid
Overview
Description
(S)-3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a chlorophenyl group, and a propanoic acid moiety. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid typically involves the following steps:
Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as sodium carbonate.
Formation of the Propanoic Acid Moiety: The protected amino compound is then reacted with a chlorophenyl acetic acid derivative under conditions that promote the formation of the propanoic acid moiety.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors allows for efficient production. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group.
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the propanoic acid moiety.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Deprotected Amino Acid: Resulting from the removal of the Fmoc group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Oxidized or Reduced Products: Depending on the specific reaction conditions used.
Scientific Research Applications
(S)-3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Investigated for its potential therapeutic properties and as a precursor in drug development.
Biological Studies: Utilized in studies involving enzyme-substrate interactions and protein folding.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. Upon deprotection, the free amino group can participate in further chemical reactions, facilitating the synthesis of complex peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
(S)-3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Similar structure but lacks the chlorophenyl group.
(S)-3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(4-methylphenyl)propanoic acid: Contains a methyl group instead of a chlorine atom on the phenyl ring.
(S)-3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(4-bromophenyl)propanoic acid: Features a bromine atom instead of chlorine.
Uniqueness
The presence of the chlorophenyl group in (S)-3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions. This makes it particularly useful in specific synthetic applications where the chlorophenyl group can be leveraged for further functionalization.
Biological Activity
(S)-3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid, commonly referred to as a fluorenylmethoxycarbonyl (Fmoc) protected amino acid, exhibits significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Structural Characteristics
The compound features a fluorenylmethoxycarbonyl group, a chlorophenyl moiety, and a propanoic acid backbone. The stereochemistry of the (S)-configuration is critical as it influences the compound's interactions with biological targets. The molecular formula is , with a molecular weight of 421.88 g/mol .
1. Antimicrobial Activity
Research indicates that compounds with chlorophenyl groups often exhibit antimicrobial properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. The introduction of functional groups can enhance these activities, making them potential candidates for antibiotic development .
2. Anticancer Activity
Fluorenyl derivatives, including this compound, have been investigated for their anticancer properties. They may interact with cellular mechanisms involved in tumor growth and proliferation. For instance, studies have demonstrated that certain fluorenone derivatives act as topoisomerase inhibitors, which are crucial in cancer therapy due to their role in DNA replication .
3. Enzyme Inhibition
The compound may serve as an inhibitor for specific enzymes, impacting metabolic pathways. This characteristic is particularly relevant in drug design, where enzyme inhibitors are sought after for therapeutic interventions .
Synthesis
The synthesis of this compound involves several steps:
- Protection of Amino Acids : The Fmoc group is used to protect the amino group during peptide synthesis.
- Coupling Reactions : The protected amino acid is coupled with other amino acids to form peptides.
- Deprotection : Removal of the Fmoc group occurs after the desired peptide sequence is achieved.
This multi-step process allows for the introduction of various functional groups tailored for specific applications in pharmaceutical chemistry .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of fluorenone derivatives against multiple bacterial strains. Results indicated that certain modifications to the fluorenone structure significantly improved efficacy against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of structural diversity in enhancing biological activity .
Case Study 2: Anticancer Potential
Research on fluorenone analogs revealed that some compounds exhibited strong antiproliferative activity against cancer cell lines by inhibiting topoisomerase I and II. This mechanism suggests that this compound could be further explored as a lead compound in cancer drug development .
Comparative Analysis
Compound Name | Structural Features | Biological Activity |
---|---|---|
(S)-Fmoc-Ala | Fmoc protecting group | Peptide synthesis |
Fluorenone | Fluorene derivative | Anticancer |
Chlorophenol | Chlorinated phenol | Antimicrobial |
The unique combination of structural features in this compound sets it apart from simpler analogs like chlorophenol or phenylalanine, leading to distinct reactivity patterns and biological activities .
Properties
IUPAC Name |
(3S)-3-(4-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4/c25-16-11-9-15(10-12-16)22(13-23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMPMJZDURHZTB-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427506 | |
Record name | (3S)-3-(4-Chlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479064-91-0 | |
Record name | (3S)-3-(4-Chlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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